molecular formula C8H4Br2N2 B11836889 2,5-Dibromo-1,8-naphthyridine

2,5-Dibromo-1,8-naphthyridine

Cat. No.: B11836889
M. Wt: 287.94 g/mol
InChI Key: HFGIXYYJGDGWMC-UHFFFAOYSA-N
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Description

2,5-Dibromo-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the naphthyridine ring, which significantly influences its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-1,8-naphthyridine typically involves the bromination of 1,8-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-1,8-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and coupled products with various functional groups.

Scientific Research Applications

2,5-Dibromo-1,8-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials such as dyes, sensors, and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-1,8-naphthyridine involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or DNA. This interaction can disrupt normal cellular processes, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound without bromine substitution.

    2,7-Dibromo-1,8-naphthyridine: A similar compound with bromine atoms at the 2 and 7 positions.

    2,5-Dichloro-1,8-naphthyridine: A related compound with chlorine atoms instead of bromine.

Uniqueness

2,5-Dibromo-1,8-naphthyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other naphthyridine derivatives.

Properties

Molecular Formula

C8H4Br2N2

Molecular Weight

287.94 g/mol

IUPAC Name

2,5-dibromo-1,8-naphthyridine

InChI

InChI=1S/C8H4Br2N2/c9-6-3-4-11-8-5(6)1-2-7(10)12-8/h1-4H

InChI Key

HFGIXYYJGDGWMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CC(=C21)Br)Br

Origin of Product

United States

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